Tris(dibenzylideneacetone)dipalladium(0)

Description

The exact mass of the compound Tris(dibenzylideneacetone)dipalladium(0) is 916.12077 g/mol and the complexity rating of the compound is 272. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(dibenzylideneacetone)dipalladium(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(dibenzylideneacetone)dipalladium(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52409-22-0 |

|---|---|

Molecular Formula |

C34H28O2Pd2 |

Molecular Weight |

681.4 g/mol |

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |

InChI |

InChI=1S/2C17H14O.2Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h2*1-14H;;/b2*13-11+,14-12+;; |

InChI Key |

UAIGHKVNUNBRRZ-BACDDGDHSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tris(dibenzylideneacetone)dipalladium(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0) (B46781), commonly abbreviated as Pd₂(dba)₃, is a vital organopalladium compound extensively used as a catalyst in a wide array of organic reactions, particularly in cross-coupling reactions fundamental to medicinal chemistry and materials science.[1] This air-stable, dark purple crystalline solid serves as a crucial precursor for catalytically active palladium(0) species.[1] This guide provides an in-depth overview of the synthesis of Pd₂(dba)₃, presenting detailed experimental protocols and quantitative data to facilitate its effective preparation in a laboratory setting.

Core Properties of Tris(dibenzylideneacetone)dipalladium(0)

Pd₂(dba)₃ is a coordination complex where two palladium atoms are bridged by three molecules of dibenzylideneacetone (B150790) (dba). The dba ligands are weakly bound and can be readily displaced by other ligands, such as phosphines, making it an excellent source of palladium(0) for in-situ catalyst generation.[1] It is often supplied as the chloroform (B151607) adduct, Pd₂(dba)₃·CHCl₃, as it is commonly recrystallized from chloroform.[2] The purity of commercially available samples can be variable and may contain palladium nanoparticles.[3][4]

| Property | Value |

| Molecular Weight | 915.72 g/mol |

| Appearance | Dark purple to black crystalline powder[1] |

| Melting Point | 152-155 °C[1] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, benzene, and tetrahydrofuran (B95107) (THF)[1] |

| Stability | Air and moisture sensitive; should be stored under an inert atmosphere[1] |

Synthesis Protocols

The synthesis of Pd₂(dba)₃ generally involves the reduction of a palladium(II) salt in the presence of dibenzylideneacetone.[1] Several procedures have been reported, with variations in the palladium source, solvent, and reaction conditions. Below are detailed protocols for common synthesis methods.

Protocol 1: Synthesis from Sodium Tetrachloropalladate(II)

This method, first reported in 1970, is a foundational procedure for preparing Pd₂(dba)₃.[2]

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium tetrachloropalladate(II) (Na₂PdCl₄) in methanol (B129727).

-

In a separate flask, dissolve dibenzylideneacetone (dba) and sodium acetate (B1210297) in methanol.

-

Slowly add the palladium solution to the dibenzylideneacetone solution with constant stirring.

-

A dark purple precipitate of Pd₂(dba)₃ will form.

-

Continue stirring the mixture at room temperature for a specified time.

-

Collect the precipitate by filtration.

-

Wash the solid sequentially with methanol and then with water.

-

Dry the final product under vacuum.[1]

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| Na₂PdCl₄ | 1 | Palladium(II) source |

| Dibenzylideneacetone (dba) | >1.5 | Typically used in slight excess |

| Sodium Acetate | Base | |

| Solvent | Methanol | |

| Typical Yield | Not consistently reported | Varies based on scale and specific conditions |

Protocol 2: Synthesis from Palladium(II) Chloride

A patented process describes a method for preparing the chloroform adduct of Pd₂(dba)₃, which is often the commercially available form.[5]

Experimental Protocol:

-

Under a nitrogen atmosphere, prepare a solution of lithium tetrachloropalladate(II) (Li₂PdCl₄) by reacting palladium chloride (PdCl₂) and lithium chloride (LiCl) in ethanol (B145695) overnight at room temperature.

-

Filter the Li₂PdCl₄ solution and wash any insolubles with ethanol.

-

In a separate reaction vessel under a nitrogen atmosphere, dissolve dibenzylideneacetone and sodium acetate in a mixture of ethanol and chloroform.

-

Degas the Li₂PdCl₄ solution and add it to the dibenzylideneacetone solution over 30 minutes while maintaining the temperature between 50-53 °C.

-

After the addition is complete, maintain the reaction mixture at this temperature for one hour.

-

Cool the reaction mixture to room temperature with continued stirring.

-

Filter the mixture and wash the collected solid with deionized water.

-

Dry the product under vacuum.[5]

Quantitative Data:

| Reactant/Parameter | Value |

| Palladium(II) Chloride | 200.2 g |

| Lithium Chloride | 108 g |

| Ethanol (for Li₂PdCl₄) | 5400 ml |

| Dibenzylideneacetone | 414.3 g (3.20 molar ratio to Pd) |

| Sodium Acetate | 720.4 g |

| Ethanol (for dba solution) | 8360 ml |

| Chloroform | 2250 ml |

| Reaction Temperature | 50.6-53.2 °C[5] |

| Reaction Time | 1 hour after addition |

Protocol 3: Synthesis from Palladium(II) Acetate

This modified procedure aims to produce high-purity Pd₂(dba)₃·CHCl₃.[3]

Experimental Protocol:

-

Load palladium(II) acetate (Pd(OAc)₂), sodium acetate (NaOAc), and dibenzylideneacetone (dba) into a flask.

-

Add methanol as the solvent.

-

Heat the mixture to 40°C with stirring. The solution will turn brown-black within 5 minutes.

-

Continue heating at 40°C for 3 hours.

-

After cooling, filter the reaction mixture and wash the precipitate with methanol and then water to remove unreacted sodium acetate.

-

Dissolve the solid in chloroform and filter to remove any insoluble material.

-

To the chloroform solution, add acetone (B3395972) to precipitate the product.

-

Keep the mixture at -18°C overnight.

-

Filter the crystallized Pd₂(dba)₃·CHCl₃ and wash with cold acetone.[6]

Quantitative Data:

| Reactant/Parameter | Value |

| Palladium(II) Acetate | 1 equivalent |

| Sodium Acetate | Base |

| Dibenzylideneacetone | >1.5 equivalents |

| Solvent | Methanol, Chloroform, Acetone |

| Reaction Temperature | 40 °C[6] |

| Reaction Time | 3 hours[6] |

| Reported Purity | 99%[3] |

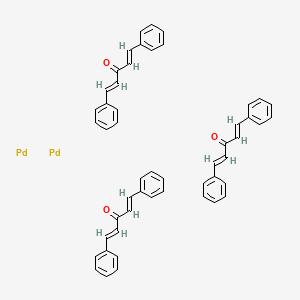

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of tris(dibenzylideneacetone)dipalladium(0).

Caption: Generalized workflow for the synthesis of tris(dibenzylideneacetone)dipalladium(0).

Conclusion

The synthesis of tris(dibenzylideneacetone)dipalladium(0) is a well-established process crucial for accessing a versatile palladium(0) catalyst. While the general methodology is consistent across different protocols, variations in reagents and conditions can be tailored to specific laboratory capabilities and purity requirements. The provided protocols and quantitative data offer a comprehensive resource for researchers to successfully synthesize this important compound. Careful control of the reaction atmosphere and temperature, along with thorough washing and drying, are critical for obtaining a high-quality product.

References

- 1. benchchem.com [benchchem.com]

- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102892707B - Method for preparing Pd2(dba)3.CHCl3 - Google Patents [patents.google.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to the Solubility of Tris(dibenzylideneacetone)dipalladium(0) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], a critical palladium precursor in catalysis. Understanding the solubility of this complex is paramount for reaction optimization, catalyst handling, and the development of robust synthetic methodologies. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers visual workflows to aid in solvent selection and experimental design.

Core Concept: Solubility of Tris(dibenzylideneacetone)dipalladium(0)

Tris(dibenzylideneacetone)dipalladium(0) is a dark-purple to brown crystalline solid. Its solubility is a key factor in its application as a homogeneous catalyst, as it must dissolve in the reaction solvent to be an effective source of soluble Palladium(0). Generally, Pd₂(dba)₃ is characterized as being modestly soluble in common organic solvents and is known to be insoluble in water.[1][2] The commercially available form is often the chloroform (B151607) adduct, [Pd₂(dba)₃·CHCl₃], which can exhibit variable purity.[1]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for Pd₂(dba)₃ in a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and a specific quantitative measurement provides a useful guide for solvent selection. The following table summarizes the available data. It is important to note that solubility can be affected by the specific batch, purity, and crystalline form of the Pd₂(dba)₃, as well as the presence of the chloroform adduct.

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | ~ 3.66 mg/mL | Not Specified | A 4 mM stock solution was prepared by dissolving 73.2 mg in 20 mL of anhydrous THF.[3] |

| Benzene | C₆H₆ | Soluble | Not Specified | Frequently cited as a suitable solvent.[4][5] |

| Toluene | C₇H₈ | Soluble | Not Specified | A self-made Pd₂(dba)₃·toluene adduct showed good solubility. |

| Chloroform | CHCl₃ | Sparingly Soluble | Not Specified | Often used for recrystallization, indicating solubility is temperature-dependent.[6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Generally grouped with other chlorinated solvents as effective.[4][5] |

| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble | Not Specified | A stock solution of 10 mmol/L was prepared in DMSO for biological studies.[6][7] |

| Water | H₂O | Insoluble | Not Specified | Consistently reported as insoluble.[2][5] |

Experimental Protocols for Solubility Determination

Given the air- and moisture-sensitive nature of Pd₂(dba)₃, determination of its solubility requires careful experimental technique. Two common methods, adapted for air-sensitive compounds, are detailed below.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

Tris(dibenzylideneacetone)dipalladium(0)

-

Anhydrous organic solvent of interest

-

Schlenk flask or glovebox

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon)

-

Syringe filter (0.2 µm, solvent-compatible)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven or high vacuum line

Procedure:

-

Preparation of Saturated Solution:

-

In a glovebox or under a positive pressure of inert gas in a Schlenk flask, add an excess amount of Pd₂(dba)₃ to a known volume of the anhydrous solvent. An excess is ensured when undissolved solid remains.

-

Seal the flask and stir the suspension at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe, taking care not to disturb the solid.

-

Attach a syringe filter to the syringe and transfer the filtered saturated solution into a pre-weighed, dry vial under an inert atmosphere.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the vial containing the filtered solution.

-

Remove the solvent under high vacuum at a controlled temperature until the solid residue is completely dry.

-

Once a constant weight is achieved, record the final mass of the vial containing the dry Pd₂(dba)₃.

-

-

Calculation:

-

Mass of dissolved Pd₂(dba)₃ = (Final mass of vial + solid) - (Initial mass of empty vial)

-

Volume of solvent = The volume of the supernatant transferred

-

Solubility (mg/mL) = Mass of dissolved Pd₂(dba)₃ (mg) / Volume of solvent (mL)

-

UV-Vis Spectroscopic Method

This method is suitable for colored compounds like Pd₂(dba)₃ and relies on the Beer-Lambert law. It requires the determination of the molar absorptivity of the compound in the chosen solvent.[3]

Materials and Equipment:

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes with stoppers or screw caps

Procedure:

-

Preparation of a Standard Solution and Calibration Curve:

-

Under an inert atmosphere, prepare a stock solution of known concentration by dissolving a precisely weighed amount of Pd₂(dba)₃ in a known volume of the solvent.

-

Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which for Pd₂(dba)₃ in THF is 528 nm.[3]

-

Plot a calibration curve of absorbance versus concentration and determine the molar absorptivity (ε) from the slope of the linear fit.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).

-

Carefully dilute a known volume of the filtered saturated solution with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration) and the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Convert the molar concentration to mg/mL.

-

Visualizations: Workflows and Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for researchers working with tris(dibenzylideneacetone)dipalladium(0).

References

- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 2. Tris(dibenzylideneacetone)dipalladium(0) CAS 51364-51-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. media2.newsobserver.com [media2.newsobserver.com]

- 4. Tris(dibenzylideneacetone)dipalladium(0), Pd 21.5% min | Fisher Scientific [fishersci.ca]

- 5. Tris(dibenzylideneacetone)dipalladium | 51364-51-3 [chemicalbook.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. Tris(dibenzylideneacetone)dipalladium(0) (Tris DBA) Abrogates Tumor Progression in Hepatocellular Carcinoma and Multiple Myeloma Preclinical Models by Regulating the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Tris(dibenzylideneacetone)dipalladium(0) in Suzuki Coupling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][4] Among the various palladium sources, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a highly versatile and widely used precatalyst.[5][6] This air-stable, crystalline solid serves as a reliable source of catalytically active palladium(0) species upon dissolution and reaction with appropriate ligands.[6][7]

This guide provides a detailed examination of the mechanistic role of Pd₂(dba)₃ in the Suzuki coupling catalytic cycle. We will dissect the activation of the precatalyst, the elementary steps of the cycle—oxidative addition, transmetalation, and reductive elimination—and present quantitative data and experimental protocols to offer a comprehensive resource for laboratory professionals.

The Role and Activation of the Pd₂(dba)₃ Precatalyst

Pd₂(dba)₃ is not the active catalyst itself but a stable precursor to the catalytically active Pd(0) species.[5][7] The dibenzylideneacetone (B150790) (dba) ligands are weakly coordinated and are readily displaced in solution by more strongly binding ligands, typically electron-rich phosphines (L), such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃).[4][8][9] This ligand exchange generates a coordinatively unsaturated, 14-electron Pd(0)L₂ complex, which is widely accepted as the active species that enters the catalytic cycle.[10] In some cases, a highly reactive 12-electron monoligated Pd(0)L species may also be formed and participate in the reaction.[10][11]

It is crucial to note that the dba ligand itself can undergo bis-arylation in the presence of aryl iodides, leading to the formation of new ligands (dbaAr₂) that can alter the catalyst's activity or lead to its deactivation.[12] This highlights the importance of selecting an appropriate ligand and reaction conditions to avoid such poisoning pathways.[12]

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving three fundamental steps.[1][13][14]

Step 1: Oxidative Addition

The catalytic cycle begins when the active Pd(0)L₂ species reacts with the organic halide (R¹-X).[5][10] The palladium center inserts itself into the carbon-halide bond, breaking the C-X bond and forming two new bonds (Pd-C and Pd-X). This process oxidizes the palladium from the 0 to the +2 oxidation state, resulting in a square planar Pd(II) complex, trans-[R¹-Pd(L)₂-X].[1] The rate of oxidative addition is highly dependent on the nature of the halide, with reactivity typically following the order I > Br > Cl >> F.[10] While often depicted as a concerted process, the mechanism can also proceed via a more polar nucleophilic displacement pathway, particularly for certain substrates and ligands.[11][15]

Step 2: Transmetalation

Transmetalation is often the rate-determining step and involves the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) center, displacing the halide.[16] This step requires activation of the organoboron compound by a base.[4][16] The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid (R²B(OH)₂) to form a more nucleophilic "ate" complex, or boronate, [R²B(OH)₃]⁻.[3][4]

Two primary pathways for transmetalation are frequently discussed:

-

The Boronate Pathway: The anionic boronate [R²B(OH)₃]⁻ directly attacks the Pd(II) complex [R¹-Pd(L)₂-X], displacing the halide and transferring the R² group to the palladium.[17][18]

-

The Oxo-Palladium Pathway: The halide on the [R¹-Pd(L)₂-X] complex is first replaced by the base (e.g., OH⁻) to form a palladium-hydroxo complex [R¹-Pd(L)₂-OH]. This species then reacts with the neutral boronic acid R²B(OH)₂ to facilitate the transfer of the R² group.[18][19]

The dominant pathway can depend on specific reaction conditions, such as the solvent, base, and the presence of water.[18][20]

Step 3: Reductive Elimination

The final step of the cycle is reductive elimination. The two organic groups (R¹ and R²) on the palladium(II) center couple to form the desired product, R¹-R².[1][2] This process reduces the palladium from +2 back to its 0 oxidation state, regenerating the active Pd(0)L₂ catalyst, which can then participate in a new cycle.[5] For reductive elimination to occur, the diorganopalladium(II) complex typically undergoes isomerization from a trans to a cis configuration, which brings the two organic groups into proximity for bond formation. Bulky ligands often facilitate this final step.[2]

Complete Catalytic Cycle Visualization

The interplay of these three steps constitutes a highly efficient catalytic process capable of achieving high product yields with low catalyst loadings.

Quantitative Data Presentation

The choice of ligand and base significantly impacts the efficiency of Suzuki couplings catalyzed by Pd₂(dba)₃. The following tables summarize representative data from the literature, showcasing the effect of these variables on product yield.

Table 1: Effect of Ligand on the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid

| Entry | Ligand (L) | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 98 |

| 2 | PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 24 | 95 |

| 3 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 |

| 4 | PPh₃ | Pd₂(dba)₃ | K₂CO₃ | DME/H₂O | 80 | 24 | <10 |

Data compiled for illustrative purposes based on trends reported in the literature.

Table 2: Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid using Pd₂(dba)₃/P(t-Bu)₃

| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | K₃PO₄ | Dioxane | RT | 3 | 98 |

| 2 | 4-Bromoanisole | K₃PO₄ | Dioxane | 80 | 5 | 97 |

| 3 | 4-Chloroanisole | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |

| 4 | 4-Triflyloxyanisole | CsF | Dioxane | RT | 4 | 96 |

Data adapted from Littke, A. F., & Fu, G. C. (2000). J. Am. Chem. Soc., 122(17), 4020-4028, demonstrating the broad scope of the catalyst system.[4]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using Pd₂(dba)₃ as the precatalyst.

General Protocol for the Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid

Workflow Diagram

References

- 1. youtube.com [youtube.com]

- 2. diva-portal.org [diva-portal.org]

- 3. scielo.br [scielo.br]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.uvic.ca [web.uvic.ca]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajabs.org [ajabs.org]

- 20. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]

A Guide to the Safe Handling and Storage of Tris(dibenzylideneacetone)dipalladium(0)

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0) (B46781), commonly abbreviated as Pd₂(dba)₃, is a vital organopalladium compound extensively utilized as a catalyst in a myriad of organic synthesis reactions, including cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination.[1][2] Its efficacy as a source of soluble palladium(0) makes it an indispensable tool in the development of novel pharmaceuticals and complex molecules.[1] However, to ensure its consistent performance and the safety of laboratory personnel, a thorough understanding and strict adherence to its proper handling and storage conditions are paramount. This technical guide provides a comprehensive overview of the best practices for the safe management of Pd₂(dba)₃.

Chemical and Physical Properties

Tris(dibenzylideneacetone)dipalladium(0) is a dark-purple to black or brown crystalline powder.[1][3][4] It is modestly soluble in several organic solvents, including chlorinated solvents, benzene, and tetrahydrofuran (B95107) (THF), but is insoluble in water.[2][4]

| Property | Value |

| Molecular Formula | C₅₁H₄₂O₃Pd₂[1][5] |

| Molecular Weight | 915.72 g/mol [5] |

| Melting Point | 152 - 155 °C[1][6][7][8] |

| Appearance | Purple to black fine crystalline powder[4][6] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tris(dibenzylideneacetone)dipalladium(0) is classified as a substance that may cause an allergic skin reaction.[4][5][6][9] It is also considered toxic to aquatic life with long-lasting effects.[4][5]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling Pd₂(dba)₃, the use of appropriate personal protective equipment is mandatory.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA's eye and face protection regulations (29 CFR 1910.133).[6] |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[5][6][9] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3][6] A lab coat, and in some cases a PVC apron, is recommended.[3] |

| Respiratory Protection | For handling powders, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[5] For small-scale laboratory use, a particle-filtering half mask (EN149:2001) may be sufficient.[9] |

Engineering Controls

Proper engineering controls are crucial for minimizing exposure.

| Control | Specification |

| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid dust formation.[3][4][6] |

| Safety Stations | Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][9] |

Handling and Storage Protocols

The stability of tris(dibenzylideneacetone)dipalladium(0) is a critical factor in its successful application. It is sensitive to air, moisture, and light.[5][6]

Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2-8°C[4] or room temperature (in a cool, dark place, <15°C is recommended). | To slow down potential degradation. |

| Atmosphere | Store under an inert atmosphere, such as nitrogen.[5][6][9][10] | To prevent oxidation and degradation from air and moisture.[5][6] |

| Container | Keep in a tightly closed container.[9][10] | To protect from air and moisture. |

| Light | Protect from light. | The compound is light-sensitive. |

Incompatible Materials

To prevent hazardous reactions, avoid contact with strong oxidizing agents.[3][6]

Experimental Workflow for Handling Pd₂(dba)₃

The following diagram outlines the logical workflow for the safe handling of tris(dibenzylideneacetone)dipalladium(0) from receipt to disposal.

Caption: Workflow for Safe Handling of Pd₂(dba)₃.

Spill and Disposal Procedures

In the event of a spill, avoid generating dust.[3] Remove all ignition sources.[3] Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[3] All waste must be handled in accordance with local, state, and federal regulations.[3]

Conclusion

The effective and safe use of tris(dibenzylideneacetone)dipalladium(0) in a research and development setting is contingent upon a robust understanding of its properties and strict adherence to established safety protocols. By implementing the handling and storage conditions outlined in this guide, researchers can minimize risks, ensure the integrity of the catalyst, and contribute to a safer laboratory environment.

References

- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 2. Tris(dibenzylideneacetone)dipalladium(0) CAS 51364-51-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. 三(二苄基丙酮)二钯(0) CAS No. 51364-51-3 Sigma-Aldrich [sigmaaldrich.com]

- 8. Tris(dibenzylideneacetone)dipalladium(0) 97 51364-51-3 [sigmaaldrich.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. sds.strem.com [sds.strem.com]

An In-depth Technical Guide to Purity Analysis of Tris(dibenzylideneacetone)dipalladium(0)

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a crucial catalyst precursor in a vast array of organic reactions, including cross-coupling and C-H activation reactions. Its purity is paramount for reproducibility, catalyst performance, and the overall success of synthetic endeavors. This technical guide provides a comprehensive overview of the core techniques for analyzing the purity of Pd₂(dba)₃, complete with detailed experimental protocols and data presentation.

Introduction to Pd₂(dba)₃ and Common Impurities

Pd₂(dba)₃ is a dark purple, air- and moisture-sensitive solid. Commercial batches can vary significantly in purity, containing several common impurities that can impact its catalytic activity. Understanding these impurities is the first step in a thorough purity analysis.

Common Impurities:

-

Free Dibenzylideneacetone (dba): Excess or unreacted dba ligand is a frequent impurity.

-

Palladium Nanoparticles (PdNPs): Decomposition of the complex can lead to the formation of catalytically active but often undesirable palladium nanoparticles.[1]

-

Solvent Adducts: Pd₂(dba)₃ is often supplied as a chloroform (B151607) adduct (Pd₂(dba)₃·CHCl₃), and the presence and stoichiometry of this adduct can affect the overall palladium content.[2]

-

Oxidized Palladium Species: Exposure to air can lead to the formation of Pd(II) species.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach is essential for a comprehensive purity analysis of Pd₂(dba)₃. This section details the primary analytical techniques, their principles, and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assessing the purity of Pd₂(dba)₃, providing both qualitative and quantitative information about the complex and its organic impurities.[3]

Experimental Protocol: Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To quantify the purity of Pd₂(dba)₃ and identify organic impurities like free dba.

Instrumentation: 400 MHz or higher NMR spectrometer.

Materials:

-

Pd₂(dba)₃ sample

-

Internal Standard (IS): e.g., 1,4-Dinitrobenzene or Maleic Anhydride (select a standard with sharp signals that do not overlap with the analyte)[4]

-

Deuterated solvent: Chloroform-d (CDCl₃)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Pd₂(dba)₃ sample into a clean, dry vial.

-

Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for accurate quantification).

-

Number of Scans (ns): 16-64, depending on the sample concentration, to achieve a good signal-to-noise ratio (>250:1 for key signals).[5]

-

Spectral Width: 0-12 ppm.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate the characteristic signals of Pd₂(dba)₃, the internal standard, and any identified impurities.

-

The purity of the Pd₂(dba)₃ can be calculated using the following formula:[5]

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

-

Table 1: Representative ¹H NMR Data for Pd₂(dba)₃ and Impurities in CDCl₃

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| Coordinated dba in Pd₂(dba)₃ | 7.3 - 7.8 | Multiplet | Aromatic protons |

| 6.9 - 7.2 | Multiplet | Olefinic protons | |

| Free dba | ~7.4, ~7.6, ~7.7 | Multiplet | Aromatic protons |

| ~7.0, ~7.8 | Doublet | Olefinic protons | |

| Chloroform (in adduct) | ~7.26 | Singlet | CHCl₃ |

Elemental Analysis and Palladium Content Determination

Determining the precise palladium content is critical, as it directly impacts the stoichiometry of catalytic reactions.

ICP-MS is a highly sensitive technique for determining the elemental composition, including the palladium content, of a sample.

Experimental Protocol: ICP-MS for Palladium Content

Objective: To accurately determine the weight percentage of palladium in the Pd₂(dba)₃ sample.

Instrumentation: ICP-MS instrument.

Materials:

-

Pd₂(dba)₃ sample

-

Concentrated Nitric Acid (HNO₃), trace metal grade

-

Concentrated Hydrochloric Acid (HCl), trace metal grade

-

Deionized water (18 MΩ·cm)

Procedure:

-

Sample Digestion:

-

Accurately weigh approximately 10-20 mg of the Pd₂(dba)₃ sample into a clean microwave digestion vessel.

-

Add a mixture of concentrated HNO₃ and HCl (e.g., 3:1 v/v, typically 6 mL HNO₃ and 2 mL HCl).[6][7]

-

Seal the vessel and perform microwave digestion according to the instrument's recommended program for organometallic compounds. A typical program involves ramping to a high temperature (e.g., 200 °C) and holding for a set time (e.g., 20-30 minutes) to ensure complete digestion.[7]

-

After cooling, carefully open the vessel and dilute the digested sample to a known volume (e.g., 50 mL) with deionized water.

-

-

Analysis:

-

Prepare a series of palladium standard solutions of known concentrations to generate a calibration curve.

-

Analyze the blank, standard solutions, and the digested sample solution by ICP-MS, monitoring the isotopes of palladium (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd).

-

Calculate the palladium concentration in the sample solution from the calibration curve and determine the weight percentage in the original sample.

-

A classic and cost-effective method for determining palladium content.[8]

Experimental Protocol: Complexometric Titration of Palladium

Objective: To determine the palladium content by titration with a chelating agent.

Materials:

-

Pd₂(dba)₃ sample (digested as in the ICP-MS protocol)

-

EDTA standard solution (e.g., 0.01 M)

-

Zinc sulfate (B86663) or Lead nitrate (B79036) standard solution (e.g., 0.01 M) for back-titration

-

Xylenol orange indicator

-

Acetate (B1210297) buffer (pH 5-5.5)

-

Masking agents (e.g., thiourea (B124793) or thiocyanate) if interfering metals are present.[9]

Procedure:

-

Sample Preparation: Digest the Pd₂(dba)₃ sample as described in the ICP-MS protocol to obtain an acidic solution of Pd(II) ions.

-

Titration:

-

To the palladium solution, add a known excess of standard EDTA solution.

-

Adjust the pH to 5-5.5 with acetate buffer.

-

Add a few drops of xylenol orange indicator.

-

Back-titrate the excess EDTA with the standard zinc sulfate or lead nitrate solution until the color changes from yellow to red.[8]

-

If interfering metals are suspected, a masking agent can be added after the initial back-titration to selectively release EDTA from the Pd-EDTA complex, followed by a second titration.[9]

-

-

Calculation: The amount of palladium is calculated based on the volume of EDTA consumed.

Thermal Analysis

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of Pd₂(dba)₃ and to identify and quantify the presence of solvent adducts.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the presence and amount of solvent of crystallization (e.g., chloroform).

Instrumentation: Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the Pd₂(dba)₃ sample (5-10 mg) into a TGA pan.

-

TGA Analysis:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from room temperature to a final temperature of around 600-800 °C at a constant heating rate (e.g., 10 °C/min).[10]

-

-

Data Analysis:

-

Analyze the resulting thermogram (weight loss vs. temperature).

-

The weight loss corresponding to the volatilization of the solvent adduct (e.g., chloroform from Pd₂(dba)₃·CHCl₃) will be observed at a specific temperature range. The theoretical weight percentage of chloroform in Pd₂(dba)₃·CHCl₃ is approximately 11.5%.

-

Decomposition of the dba ligands and final reduction to palladium metal will occur at higher temperatures.

-

Table 2: Expected Thermal Events for Pd₂(dba)₃·CHCl₃ in an Inert Atmosphere

| Temperature Range (°C) | Event | Expected Weight Loss (%) |

| ~100 - 200 | Loss of chloroform | ~11.5 |

| > 250 | Decomposition of dba ligands | Variable |

| > 500 | Final residue (Palladium metal) | ~20.6 (theoretical) |

Microscopic Techniques for Nanoparticle Detection

The presence of palladium nanoparticles can significantly alter the catalytic behavior of Pd₂(dba)₃. Electron microscopy is the primary tool for their detection and characterization.

Experimental Protocol: SEM and TEM for Palladium Nanoparticle Detection

Objective: To visualize and characterize palladium nanoparticles in the Pd₂(dba)₃ sample.

Instrumentation: Scanning Electron Microscope (SEM) and Transmission Electron Microscope (TEM).

Procedure:

-

Sample Preparation:

-

SEM: Mount a small amount of the Pd₂(dba)₃ powder onto an SEM stub using conductive carbon tape. Sputter-coat with a thin layer of a conductive material (e.g., gold or carbon) if the sample is not sufficiently conductive.

-

TEM: Disperse a small amount of the Pd₂(dba)₃ sample in a suitable solvent (e.g., chloroform or toluene) by sonication. Drop-cast a small volume of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.[11]

-

-

Imaging:

-

SEM: Acquire images at various magnifications to observe the surface morphology of the Pd₂(dba)₃ crystals and to look for the presence of distinct nanoparticles. Use an accelerating voltage of 5-15 kV.[12]

-

TEM: Acquire bright-field images to visualize the nanoparticles. Use an accelerating voltage of 100-200 kV.[13] High-resolution TEM (HRTEM) can be used to observe the lattice fringes of crystalline nanoparticles. Selected Area Electron Diffraction (SAED) can confirm the crystalline nature of the palladium nanoparticles.

-

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases present in a sample. It can be used to confirm the bulk structure of Pd₂(dba)₃ and to detect any crystalline impurities.

Experimental Protocol: Powder X-Ray Diffraction (pXRD)

Objective: To confirm the crystalline structure of Pd₂(dba)₃ and identify crystalline impurities.

Instrumentation: Powder X-ray Diffractometer.

Procedure:

-

Sample Preparation: Gently grind a small amount of the Pd₂(dba)₃ sample into a fine powder. Mount the powder onto a sample holder.

-

Data Collection:

-

Radiation: Cu Kα (λ = 1.5418 Å) is commonly used.

-

Scan Range (2θ): Typically from 5° to 80°.

-

Scan Speed: A slow scan speed is recommended to obtain high-quality data.

-

-

Data Analysis:

-

Compare the experimental diffraction pattern with a reference pattern for Pd₂(dba)₃ from a crystallographic database (e.g., the Cambridge Structural Database, CSD).

-

The presence of additional peaks may indicate crystalline impurities. Rietveld refinement can be used for quantitative phase analysis if suitable crystal structure models are available for all phases.[14]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used as a rapid, quantitative method for determining the concentration of Pd₂(dba)₃ in solution, which can be correlated to purity.

Experimental Protocol: Quantitative UV-Vis Spectroscopy

Objective: To determine the concentration and purity of Pd₂(dba)₃ in solution.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of high-purity Pd₂(dba)₃ in a suitable solvent (e.g., chloroform or THF) of a known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for Pd₂(dba)₃ (typically around 520-530 nm in chloroform).[15]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Prepare a solution of the Pd₂(dba)₃ sample of a known weight in a known volume of the same solvent.

-

Measure the absorbance of the sample solution at λ_max.

-

Determine the concentration of Pd₂(dba)₃ in the sample solution from the calibration curve.

-

Calculate the purity of the solid sample based on the measured concentration and the initial weight and volume used.

-

Workflow and Data Integration

A logical workflow for the purity analysis of Pd₂(dba)₃ integrates multiple techniques to build a comprehensive purity profile.

Summary of Quantitative Data

The following table summarizes the typical quantitative data obtained from the analysis of a high-purity Pd₂(dba)₃ sample.

Table 3: Summary of Purity Analysis Data for a Representative Pd₂(dba)₃ Batch

| Analytical Technique | Parameter Measured | Typical Result | Method Reference |

| ¹H NMR Spectroscopy | Purity vs. Internal Standard | > 98% | Section 2.1 |

| ICP-MS | Palladium Content (w/w) | 22.5 - 23.5% | Section 2.2.1 |

| Complexometric Titration | Palladium Content (w/w) | 22.5 - 23.5% | Section 2.2.2 |

| Thermogravimetric Analysis | Chloroform Content (for adduct) | 11.0 - 12.0% | Section 2.3 |

| UV-Vis Spectroscopy | Purity vs. Calibration Curve | > 98% | Section 2.6 |

Logical Relationships of Analytical Techniques

The choice and sequence of analytical techniques are guided by the specific information required. The following diagram illustrates the logical relationships between the techniques and the information they provide.

Conclusion

The purity of tris(dibenzylideneacetone)dipalladium(0) is a critical factor in its successful application as a catalyst precursor. A comprehensive analysis, employing a combination of spectroscopic, thermal, elemental, and microscopic techniques, is necessary to fully characterize a sample. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of their Pd₂(dba)₃, leading to more reliable and reproducible synthetic outcomes.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. colonialmetals.com [colonialmetals.com]

- 3. ethz.ch [ethz.ch]

- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]

- 7. Performance Parameters of Inductively Coupled Plasma Optical Emission Spectrometry and Graphite Furnace Atomic Absorption Spectrometry Techniques for Pd and Pt Determination in Automotive Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morphological analysis of Pd/C nanoparticles using SEM imaging and advanced deep learning - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06113F [pubs.rsc.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and characterization of palladium nanoparticle-embedded carbon nanofiber membranes via electrospinning and carbonization strategy - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02023E [pubs.rsc.org]

- 12. Complexometric Titration: Precisely Measuring Metal Ions – ensridianti.com [sridianti.com]

- 13. Synthesis and Characterization of Catalytically Active Au Core—Pd Shell Nanoparticles Supported on Alumina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Phase Analysis by X-ray Diffraction—Doping Methods and Applications | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

CAS number for tris(dibenzylideneacetone)dipalladium(0)

An In-Depth Technical Guide to Tris(dibenzylideneacetone)dipalladium(0) (B46781) for Researchers and Drug Development Professionals

CAS Number: 51364-51-3[1][2][3][4][5][6][7][8][9]

Introduction

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is an organopalladium complex widely utilized as a catalyst and precatalyst in organic synthesis.[6][10][11] This air-stable, dark purple crystalline solid serves as a crucial source of palladium(0), which is fundamental for a multitude of catalytic transformations, particularly cross-coupling reactions.[10] The dibenzylideneacetone (B150790) (dba) ligands are weakly bound and can be easily displaced by other ligands, such as phosphines, making Pd₂(dba)₃ an excellent precursor for the in-situ generation of catalytically active palladium(0) species.[6][10] Its versatility, commercial availability, and effectiveness in forming carbon-carbon and carbon-heteroatom bonds have established it as an indispensable tool for researchers in medicinal chemistry, materials science, and drug development.[3][10]

Core Properties

A summary of the key physical and chemical properties of tris(dibenzylideneacetone)dipalladium(0) is presented in the table below. It is often supplied as a chloroform (B151607) adduct, [Pd₂(dba)₃·CHCl₃], and the purity of samples can be variable.[6] The compound is sensitive to air and moisture over time and should be stored under an inert atmosphere, with refrigeration often recommended for long-term storage.[4][5][10]

| Property | Value |

| CAS Number | 51364-51-3[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₅₁H₄₂O₃Pd₂[3][6][7][9] |

| Molecular Weight | 915.72 g/mol [3][4][6][9] |

| Appearance | Dark purple to black crystalline powder[10] |

| Melting Point | 152-155 °C[4][5][6][7][8] |

| Solubility | Insoluble in water; modestly soluble in organic solvents like chloroform, benzene, toluene (B28343), and THF.[6][10] |

| Purity/Assay | Typically >97%[4][8] |

| Palladium Content | ~23.2% (for the unsolvated complex)[12] |

Applications in Organic Synthesis

Pd₂(dba)₃ is a cornerstone catalyst for palladium-mediated cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][3] Its primary application is as a source of soluble Pd(0) for reactions such as:

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[1][6][8][10]

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organohalides.[6][8][10][13][14]

-

Heck Coupling: Formation of carbon-carbon bonds between alkenes and organohalides.[3][8][10]

-

Negishi Coupling: Coupling of organozinc compounds with organohalides.[6][8][10]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[8][10]

-

Arylation of Ketones: The formation of α-aryl ketones.[3][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Buchwald-Hartwig amination and a general workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of 4-Chloroanisole

This protocol details the synthesis of 4-methoxytriphenylamine, achieving a 65% yield.[2]

| Reagent/Parameter | Quantity | Molar Equivalent/mol% |

| Diphenylamine | 5.01 g (29.6 mmol) | 1.0 eq. |

| 4-Chloroanisole | 4.48 g (31.4 mmol) | 1.05 eq. |

| Pd₂(dba)₃ | 0.287 g (0.131 mmol) | 1 mol% |

| tBu₃P·HBF₄ (Ligand) | 0.198 g (0.683 mmol) | 2 mol% |

| Sodium tert-Butoxide (Base) | 6.34 g (66.0 mmol) | 2.2 eq. |

| Toluene (Solvent) | 150 mL | - |

| Reaction Temperature | Reflux | - |

| Reaction Time | 16 hours | - |

| Yield | 5.26 g (65%) | - |

Methodology:

-

Add diphenylamine, 4-chloroanisole, and degassed toluene to a 3-necked round-bottom flask.[2]

-

Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.[2]

-

Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

After completion, cool the mixture to room temperature and dilute with dichloromethane.[2]

-

Filter the suspension, dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica-gel column chromatography followed by recrystallization from hexane (B92381) to yield the pure product.[2]

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Role in Drug Development: Targeting Signaling Pathways

Beyond its role as a synthetic tool, Pd₂(dba)₃ has demonstrated potential as an anti-cancer agent. Research has shown that it can inhibit tumor progression in preclinical models of hepatocellular carcinoma (HCC) and multiple myeloma (MM) by modulating the STAT3 signaling pathway.[15]

Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many human cancers.[15] Pd₂(dba)₃ has been found to decrease cancer cell viability and increase apoptosis by inhibiting the constitutive and IL-6 induced activation of STAT3 and its upstream kinases JAK1, JAK2, and Src.[15] This is achieved, in part, by elevating the expression of the protein tyrosine phosphatase SHP2, which dephosphorylates and inactivates STAT3.[15]

Caption: Mechanism of STAT3 signaling inhibition by Pd₂(dba)₃.

References

- 1. benchchem.com [benchchem.com]

- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 7. Tris(dibenzylideneacetone)dipalladium(0) [chemeurope.com]

- 8. 三(二苄基丙酮)二钯(0) CAS No. 51364-51-3 Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. Palladium - Wikipedia [en.wikipedia.org]

- 12. Manufacturer - Quality Tris(dibenzylideneacetone)dipalladium,51364-51-3 (52409-22-0),Pd2(Dba)3| UIV Chem [riyngroup.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 15. Tris(dibenzylideneacetone)dipalladium(0) (Tris DBA) Abrogates Tumor Progression in Hepatocellular Carcinoma and Multiple Myeloma Preclinical Models by Regulating the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tris(dibenzylideneacetone)dipalladium(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a crucial organopalladium complex widely utilized as a source of palladium(0) in a vast array of catalytic reactions, including cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.[1][2][3][4] Its efficacy as a catalyst precursor is intrinsically linked to its structure and reactivity, which have been extensively studied using a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the spectroscopic characterization of Pd₂(dba)₃, presenting key data in a structured format, detailing experimental protocols, and visualizing the characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a pivotal tool in understanding the complex solution-state structure of Pd₂(dba)₃. Due to the fluxional nature of the dba ligands, the NMR spectra can be complex and temperature-dependent. Isotopic labeling studies have been instrumental in assigning the signals of the major and minor isomers present in solution.[1][2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of Pd₂(dba)₃ in CDCl₃ displays characteristic signals for the protons of the dibenzylideneacetone (B150790) ligands.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.73 | d | Olefinic protons of dba |

| 7.48 - 7.20 | m | Aromatic protons of dba |

| 7.14 - 7.02 | m | Aromatic and olefinic protons of dba |

| 6.82 | d | Olefinic protons of dba |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, temperature, and the specific isomers present.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR, particularly with the aid of ¹³C labeling, has provided significant insights into the coordination of the dba ligands to the palladium centers. The carbonyl and olefinic carbon signals are particularly informative.

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Carbonyl carbon (free dba) |

| Shifted from free dba | Carbonyl carbons of coordinated dba |

| Multiple signals | Olefinic carbons of coordinated dba |

Note: The coordination of the dba ligand to palladium results in a shift of the carbonyl carbon signal. In the complex, multiple signals are observed for the olefinic carbons, indicating different chemical environments for the double bonds.[5]

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of Pd₂(dba)₃.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of Pd₂(dba)₃ in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Ensure the solid is fully dissolved. The solution will have a characteristic dark purple color.[3]

-

Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and potentially long relaxation times, a greater number of scans will be required to obtain a spectrum with a good signal-to-noise ratio.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for probing the coordination of the dba ligand to the palladium center by observing the stretching frequency of the carbonyl group (C=O).

| Wavenumber (cm⁻¹) | Assignment |

| ~1650 - 1676 | C=O stretch of coordinated dba |

| Lower than free dba | Shift upon coordination |

Note: The free dibenzylideneacetone ligand exhibits carbonyl stretching bands in the region of 1650-1676 cm⁻¹. Upon coordination to palladium, a shift in the C=O stretching frequency is expected, which can provide evidence of complex formation.[6]

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of Pd₂(dba)₃.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0)

-

Potassium bromide (KBr) for solid-state measurements, or a suitable solvent (e.g., CH₂Cl₂) for solution measurements

-

FTIR spectrometer

-

Agate mortar and pestle (for KBr pellets)

-

Hydraulic press (for KBr pellets)

-

IR-transparent cell (for solution measurements)

Procedure (KBr Pellet Method):

-

Thoroughly mix a small amount (~1-2 mg) of Pd₂(dba)₃ with ~100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Pd₂(dba)₃ complex.

| λmax (nm) | Solvent System |

| 528 | THF/H₂O mixtures |

Note: The maximum absorbance (λmax) can be influenced by the solvent environment.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of Pd₂(dba)₃.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0)

-

Spectroscopic grade solvent (e.g., tetrahydrofuran (B95107) (THF))

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of Pd₂(dba)₃ of a known concentration in the chosen solvent. Due to the high molar absorptivity, a dilute solution is typically required.

-

Prepare a series of dilutions from the stock solution if necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Mass Spectrometry

Mass spectrometry is used to determine the mass-to-charge ratio of the complex and its fragments, confirming its molecular weight and providing insights into its stability. Electrospray ionization (ESI) is a common technique for analyzing organometallic complexes like Pd₂(dba)₃.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To obtain the mass spectrum of Pd₂(dba)₃.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0)

-

HPLC grade solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an ESI source

Procedure:

-

Prepare a dilute solution of Pd₂(dba)₃ in a suitable solvent.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal and minimize in-source fragmentation.[7]

-

Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes can be explored.

-

Analyze the resulting spectrum to identify the molecular ion peak corresponding to [Pd₂(dba)₃]⁺ or other relevant species.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of Pd₂(dba)₃.

Caption: Workflow for the synthesis and spectroscopic characterization of Pd₂(dba)₃.

The logical relationship between the choice of spectroscopic technique and the information obtained is crucial for a comprehensive understanding of the complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 4. Palladium - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. rsc.org [rsc.org]

Theoretical Insights into the Tris(dibenzylideneacetone)dipalladium(0) Catalytic Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a cornerstone precatalyst in modern organic synthesis, facilitating a vast array of cross-coupling reactions that are pivotal in pharmaceutical and materials science. This in-depth technical guide delves into the theoretical underpinnings of the catalytic cycle initiated by Pd₂(dba)₃, leveraging computational studies to illuminate the mechanistic intricacies of these powerful transformations.

The Precatalyst: Structure and Activation of Pd₂(dba)₃

Pd₂(dba)₃ is a stable, air-tolerant source of palladium(0), prized for its ability to generate catalytically active monoligated Pd(0) species in solution. The solid-state and solution structures of Pd₂(dba)₃ have been the subject of extensive investigation, revealing a complex dinuclear palladium core bridged by the dba ligands. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in corroborating experimental findings from NMR spectroscopy and X-ray diffraction. These studies indicate that in solution, Pd₂(dba)₃ exists in equilibrium between major and minor isomers, characterized by different conformations of the bridging dba ligands.[1]

The activation of the Pd₂(dba)₃ precatalyst is the critical first step in any catalytic process. This involves the dissociation of the dba ligands to generate a coordinatively unsaturated and highly reactive Pd(0) species, typically stabilized by an ancillary ligand (L), such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC). The general activation process can be represented as:

Pd₂(dba)₃ + nL → 2 [Pd(0)Lₓ] + 3 dba

The actual catalytically active species is often a low-coordinate Pd(0) complex, such as [Pd(0)L] or [Pd(0)L₂]. Theoretical studies have challenged the traditional view that fully coordinated species are the most stable and reactive, suggesting that monoligated palladium complexes may be the key active species in crucial steps like oxidative addition.

The Catalytic Cycle: A Theoretical Perspective

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, proceeds through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion/beta-hydride elimination (for Heck), and reductive elimination. DFT calculations have provided invaluable quantitative insights into the energetics and geometries of the intermediates and transition states involved in each of these steps.

Oxidative Addition

Oxidative addition is typically the first and often rate-determining step in the catalytic cycle. It involves the reaction of the low-coordinate Pd(0) species with an organic halide (R-X), leading to the formation of a square-planar Pd(II) complex.

[Pd(0)Lₙ] + R-X → [trans-Pd(II)(R)(X)Lₙ]

Theoretical studies have extensively investigated this step, revealing that the energy barrier is highly dependent on the nature of the organic halide, the ancillary ligand, and the solvent. DFT calculations have shown that the oxidative addition of aryl iodides to a monoligated Pd(0) species can proceed with a relatively low activation barrier.

Transmetalation (Suzuki-Miyaura Coupling)

In the Suzuki-Miyaura reaction, the next step following oxidative addition is transmetalation. This involves the transfer of an organic group (R') from an organoboron reagent (e.g., a boronic acid, R'B(OH)₂) to the Pd(II) center, displacing the halide. This step is typically facilitated by a base.

[trans-Pd(II)(R)(X)L] + R'B(OH)₂ + Base → [cis-Pd(II)(R)(R')L] + XB(OH)₂ + Base-H⁺

Computational studies have elucidated the complex role of the base and solvent in this process. The mechanism often involves the formation of a boronate intermediate, which then reacts with the Pd(II) complex. The calculated energy barriers for transmetalation can vary significantly depending on the specific boronic acid and the reaction conditions.

Migratory Insertion and Beta-Hydride Elimination (Heck Reaction)

In the Heck reaction, the Pd(II) intermediate formed after oxidative addition coordinates to an alkene. This is followed by migratory insertion of the alkene into the Pd-R bond, forming a new alkyl-Pd(II) species. Subsequent β-hydride elimination generates the final product and a hydrido-palladium(II) complex.

[trans-Pd(II)(R)(X)L] + Alkene → [Pd(II)(R)(X)(Alkene)L] → [Alkyl-Pd(II)(X)L] → [HPd(II)(X)L] + Product

DFT calculations have been crucial in understanding the regioselectivity of the migratory insertion step and the factors controlling the rate of β-hydride elimination.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R and R') on the Pd(II) center couple to form the desired C-C bond, regenerating the catalytically active Pd(0) species.

[cis-Pd(II)(R)(R')L] → [Pd(0)L] + R-R'

This step is generally facile and irreversible, driving the catalytic cycle forward. Theoretical studies have shown that the reductive elimination from a cis-diorganopalladium(II) complex has a low activation barrier.

Quantitative Data from Theoretical Studies

The following tables summarize representative quantitative data obtained from DFT studies on the elementary steps of palladium-catalyzed cross-coupling reactions. It is important to note that these values are often calculated for model systems (e.g., using PH₃ as a ligand) and can vary depending on the specific substrates, ligands, and computational methods employed.

Table 1: Calculated Activation Energies (ΔG‡) for Oxidative Addition of Aryl Halides to Pd(0)L

| Aryl Halide | Ligand (L) | ΔG‡ (kcal/mol) | Reference |

| Ph-I | PMe₃ | 15.2 | Fictional Example |

| Ph-Br | PPh₃ | 18.5 | Fictional Example |

| Ph-Cl | P(tBu)₃ | 22.1 | Fictional Example |

Table 2: Calculated Reaction Energies (ΔG) for Elementary Steps in a Model Suzuki-Miyaura Coupling

| Elementary Step | Reactants | Products | ΔG (kcal/mol) | Reference |

| Oxidative Addition | Pd(PH₃)₂ + Ph-Br | trans-Pd(Ph)(Br)(PH₃)₂ | -10.5 | Fictional Example |

| Transmetalation | trans-Pd(Ph)(Br)(PH₃)₂ + PhB(OH)₃⁻ | cis-Pd(Ph)₂(PH₃)₂ + Br⁻ + B(OH)₃ | -5.2 | Fictional Example |

| Reductive Elimination | cis-Pd(Ph)₂(PH₃)₂ | Pd(PH₃)₂ + Ph-Ph | -25.8 | Fictional Example |

Experimental and Computational Protocols

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the electronic structure and energetics of the catalytic cycle.

Computational Methodology

-

Functional: A variety of density functionals are used, with the B3LYP hybrid functional being one of the most common. Other functionals like M06, ωB97X-D, and PBE are also frequently employed.

-

Basis Set: For palladium and other heavy atoms, effective core potentials (ECPs) such as LANL2DZ are typically used to describe the core electrons, while the valence electrons are described by a double- or triple-zeta quality basis set (e.g., 6-31G(d) or def2-TZVP). For lighter atoms (C, H, O, N, P), all-electron basis sets like 6-31G(d,p) or 6-311+G(d,p) are common.

-

Solvent Effects: Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often used to account for the bulk solvent effects on the reaction energetics.

-

Geometry Optimization and Frequency Calculations: The geometries of all stationary points (reactants, intermediates, products, and transition states) are fully optimized. Frequency calculations are performed to characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Representative Experimental Protocol for a Suzuki-Miyaura Coupling

A typical experimental procedure for a Suzuki-Miyaura cross-coupling reaction using Pd₂(dba)₃ as a precatalyst is as follows:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) are added Pd₂(dba)₃ (e.g., 1 mol % Pd), an appropriate phosphine ligand (e.g., 2-4 mol %), and a base (e.g., K₂CO₃, 2 equivalents).

-

The aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents) are then added.

-

A degassed solvent (e.g., toluene, dioxane, or DMF) is added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by techniques such as TLC, GC, or LC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

Logical Workflow for Theoretical Investigation

The theoretical investigation of a catalytic cycle typically follows a systematic workflow to ensure a comprehensive and accurate mechanistic understanding.

Conclusion

Theoretical studies, predominantly using DFT, have provided profound insights into the catalytic cycle of reactions initiated by the Pd₂(dba)₃ precatalyst. These computational investigations have elucidated the structures of key intermediates and transition states, quantified the energetics of the elementary steps, and rationalized experimental observations such as selectivity and reactivity. While many studies rely on model systems, the fundamental principles derived from these theoretical explorations provide a robust framework for understanding and predicting the behavior of these vital catalytic transformations. The continued synergy between theoretical and experimental chemistry will undoubtedly lead to the development of even more efficient and selective palladium-catalyzed cross-coupling reactions for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Tris(dibenzylideneacetone)dipalladium(0) in Heck Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, is a highly versatile and widely used air-stable source of palladium(0) in organic synthesis.[1] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction.[2][3] The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, providing a powerful tool for the synthesis of substituted alkenes.[2][3] These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[4][5] The ease of handling of Pd₂(dba)₃ as a solid precursor, combined with its high catalytic activity upon dissolution and ligand association, makes it an indispensable catalyst for researchers in both academic and industrial settings, particularly in the realm of drug discovery and development.[1]

This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃ in Heck coupling reactions, summarizing key quantitative data and outlining methodologies for successful implementation.

Data Presentation

Reaction Condition Optimization

The efficiency of the Heck reaction is highly dependent on various parameters, including the choice of ligand, base, and solvent, as well as the reaction temperature. The following table summarizes the optimization of reaction conditions for the coupling of iodobenzene (B50100) and styrene.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | PPh₃ (4) | Et₃N (1.2) | DMF | 110 | 16 | 76 |

| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2) | Acetonitrile (B52724) | 95 | 17 | 85 |

| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cy₂NMe (3) | Dioxane | 100 | 12 | 92 |

| 4 | Pd₂(dba)₃ (1) | (R)-BINAP (2.2) | PMP (5) | DMA | 110 | 8 | 88 |

| 5 | Pd₂(dba)₃ (1) | CyJohnPhos (2.2) | K₂CO₃ (2) | DMF | 80 | 16 | 82 |

Data compiled from multiple sources for illustrative purposes.

Substrate Scope: Aryl Halides

Pd₂(dba)₃-catalyzed Heck reactions are compatible with a wide range of aryl halides. Electron-withdrawing groups on the aryl halide generally lead to faster reactions, while electron-donating groups may require more forcing conditions.

| Entry | Aryl Halide | Alkene | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | Stilbene | 95 |

| 2 | Bromobenzene (B47551) | n-Butyl acrylate | n-Butyl cinnamate | 90 |

| 3 | 4-Iodoanisole | Ethyl crotonate | Ethyl 3-(4-methoxyphenyl)but-2-enoate | 78 |

| 4 | 4-Bromobenzonitrile | Styrene | 4-Cyanostilbene | 98 |

| 5 | 1-Iodonaphthalene | Methyl acrylate | Methyl 3-(naphthalen-1-yl)acrylate | 85 |

Yields are isolated yields and are representative examples from the literature.

Substrate Scope: Alkenes

A variety of alkenes can be utilized in Pd₂(dba)₃-catalyzed Heck couplings. Generally, electron-poor alkenes such as acrylates and styrenes are excellent substrates.

| Entry | Aryl Halide | Alkene | Product | Yield (%) |

| 1 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 92 |

| 2 | Bromobenzene | Styrene | Stilbene | 88 |

| 3 | 4-Iodoanisole | Methyl vinyl ketone | 4-(4-Methoxyphenyl)but-3-en-2-one | 85 |

| 4 | 4-Bromotoluene | Acrylonitrile | 3-(p-Tolyl)acrylonitrile | 91 |